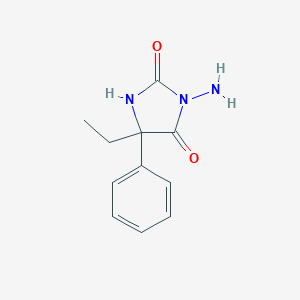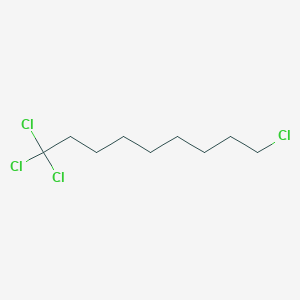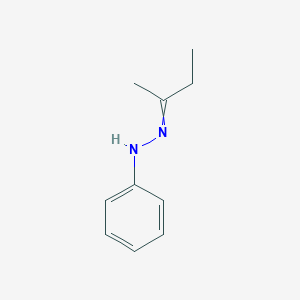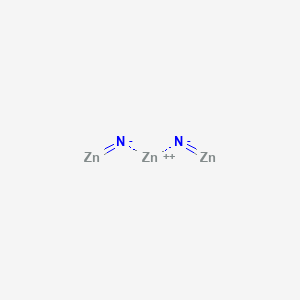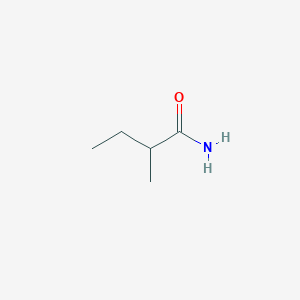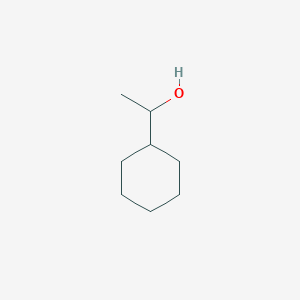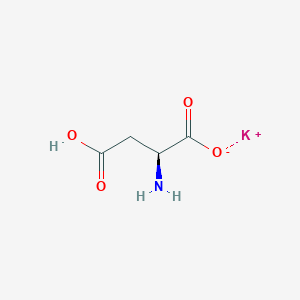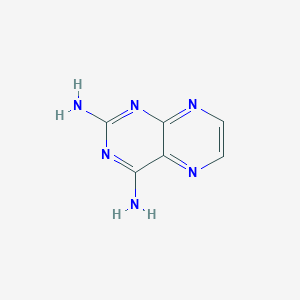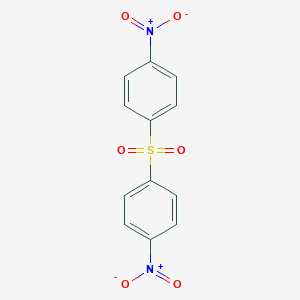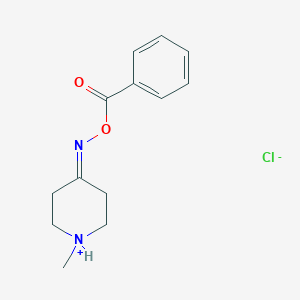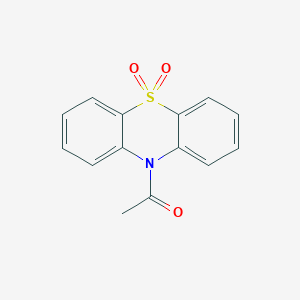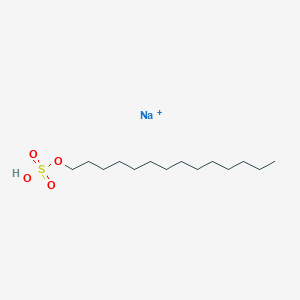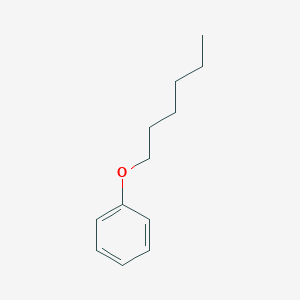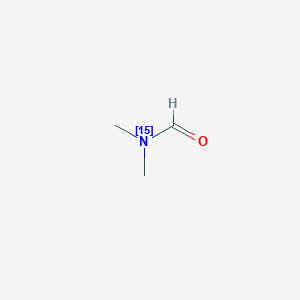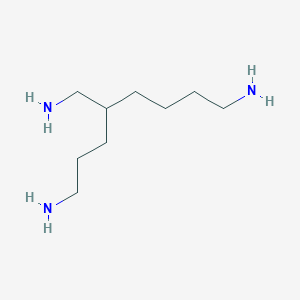
4-(Aminomethyl)octane-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)octane-1,8-diamine, also known as spermidine, is a polyamine that is found in all living cells. It is involved in various biological processes, including DNA synthesis, cell growth, and differentiation. Spermidine has been shown to have a wide range of beneficial effects on health and longevity, making it an important area of research.
Wissenschaftliche Forschungsanwendungen
Synthetic Precursor Applications : Diamines like 4-(Aminomethyl)octane-1,8-diamine are used as versatile intermediates in organic chemistry. Their ability to attach to organic and inorganic scaffolds is significant, especially when thiol units are incorporated within their backbone (Lee, Brodnick, Glish, & Kohn, 2005).
Solid-Phase Combinatorial Chemistry : These diamines can be attached by reductive amination to solid-supported backbones, enabling the synthesis of branched structures containing different amino acids or peptides. This process is pivotal for library synthesis in combinatorial chemistry (Virta, Leppänen, & Lönnberg, 2004).
Catalysis in Organic Synthesis : Diamines are involved in catalyzed reactions with activated alkynes, leading to the formation of various organic compounds like unsaturated alkenoic acid esters or heterocycles (Fan, Li, & Liang, 2006).
Formation of Metal Complexes : They are used in the formation of nickel(II) and copper(II) complexes with Schiff base ligands, indicating their utility in inorganic chemistry and material science (Chattopadhyay et al., 2006).
Synthesis of Nitrogen Heterocycles and Ligands : These diamines are intermediates for constructing nitrogen heterocycles and ligands for asymmetric catalysis, crucial in pharmaceutical and organic synthesis (Gualandi, Grilli, & Savoia, 2016).
Antiprotozoal Activities : Research on bicyclic amines derived from these diamines has shown significant activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in developing antiprotozoal drugs (Weis et al., 2008).
Molecular Interaction Studies : These diamines interact with sulfuric acid, showing potential in atmospheric chemistry and the study of molecular interactions (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Material Science Applications : In the field of materials science, they are used to tailor the properties of cross-linked polyimide aerogels, affecting their moisture resistance, flexibility, and strength (Guo et al., 2012).
Supramolecular Chemistry : They contribute to the formation of supramolecular structures in various dimensions, which is crucial in the study of molecular self-assembly and crystal engineering (Zakaria, Ferguson, Lough, & Glidewell, 2002).
Eigenschaften
CAS-Nummer |
1572-55-0 |
|---|---|
Produktname |
4-(Aminomethyl)octane-1,8-diamine |
Molekularformel |
C9H23N3 |
Molekulargewicht |
173.3 g/mol |
IUPAC-Name |
4-(aminomethyl)octane-1,8-diamine |
InChI |
InChI=1S/C9H23N3/c10-6-2-1-4-9(8-12)5-3-7-11/h9H,1-8,10-12H2 |
InChI-Schlüssel |
HMJBXEZHJUYJQY-UHFFFAOYSA-N |
SMILES |
C(CCN)CC(CCCN)CN |
Kanonische SMILES |
C(CCN)CC(CCCN)CN |
Andere CAS-Nummern |
1572-55-0 |
Piktogramme |
Corrosive; Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



